Clopidogrel Camphorsulfonate

Overview

Description

Clopidogrel Camphorsulfonate is a salt form of Clopidogrel, an antiplatelet agent used to prevent blood clots in patients with cardiovascular diseases such as peripheral vascular disease, coronary artery disease, and cerebrovascular disease . This compound is known for its excellent pharmaceutical effects, stability, and non-hygroscopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Clopidogrel Camphorsulfonate involves the reaction of Clopidogrel with camphorsulfonic acid. The process typically includes the following steps:

Synthesis of Clopidogrel: Clopidogrel is synthesized through a series of chemical reactions starting from 2-chlorobenzyl cyanide and ethyl acetate, followed by cyclization and esterification.

Formation of this compound: Clopidogrel is then reacted with camphorsulfonic acid in an appropriate solvent to form the salt.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring the compound’s stability and effectiveness .

Chemical Reactions Analysis

Types of Reactions: Clopidogrel Camphorsulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form its active metabolite.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of Clopidogrel, which may have different pharmacological properties .

Scientific Research Applications

Clopidogrel Camphorsulfonate has a wide range of scientific research applications:

Chemistry: It is used in the study of antiplatelet agents and their chemical properties.

Biology: The compound is used to investigate platelet aggregation and blood clotting mechanisms.

Medicine: this compound is extensively used in clinical research to develop treatments for cardiovascular diseases.

Industry: The compound is used in the pharmaceutical industry for the production of antiplatelet medications

Mechanism of Action

Clopidogrel Camphorsulfonate exerts its effects by inhibiting the P2Y12 adenosine diphosphate receptor on platelets. This inhibition prevents the activation of the glycoprotein GPIIb/IIIa complex, thereby reducing platelet aggregation and preventing blood clots . The compound is a prodrug that requires biotransformation in the liver to its active thiol-containing metabolite .

Comparison with Similar Compounds

Prasugrel: Another thienopyridine antiplatelet agent with a similar mechanism of action.

Ticagrelor: A triazolopyrimidine that also inhibits the P2Y12 receptor but has a different chemical structure.

Cangrelor: An adenosine triphosphate analogue used as an intravenous antiplatelet agent.

Uniqueness: Clopidogrel Camphorsulfonate is unique due to its stability, non-hygroscopic nature, and excellent pharmaceutical effects. It is also known for its optical purity and thermostability, making it a preferred choice in various pharmaceutical applications .

Biological Activity

Clopidogrel camphorsulfonate is a salt form of clopidogrel, a widely recognized antiplatelet agent used primarily in the prevention and treatment of thrombotic cardiovascular events. This article explores its biological activity, focusing on its pharmacological properties, efficacy, and safety profile based on diverse research findings.

Overview of Clopidogrel

Clopidogrel is a thienopyridine derivative that functions as a P2Y12 receptor antagonist , inhibiting adenosine diphosphate (ADP)-mediated platelet aggregation. Its primary clinical applications include the prevention of myocardial infarction, stroke, and other vascular diseases associated with platelet aggregation disorders .

This compound is formed by the reaction of clopidogrel with camphorsulfonic acid. This compound is characterized by improved solubility and stability compared to other clopidogrel salts, making it a promising candidate for pharmaceutical formulations .

Molecular Structure

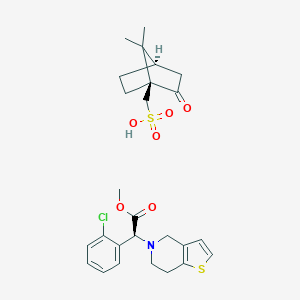

- Chemical Formula : C26H32ClNO6S2

- Molecular Weight : 532.14 g/mol

This compound exhibits significant biological activity through its mechanism as an antiplatelet agent. The primary actions include:

- Inhibition of Platelet Aggregation : By blocking the P2Y12 receptor, clopidogrel prevents ADP from activating platelets, thereby reducing thrombus formation.

- Enhanced Bioavailability : The camphorsulfonate salt form enhances the solubility of clopidogrel, potentially leading to improved absorption and bioavailability in clinical settings .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : Rapid absorption following oral administration.

- Metabolism : Primarily metabolized in the liver to produce an active thiol metabolite that exerts the antiplatelet effect.

- Elimination Half-Life : Approximately 6 hours for the parent compound, with effects lasting longer due to irreversible binding to platelets .

Case Studies and Clinical Trials

- Prevention of Atherothrombotic Events :

- Comparison with Other Antiplatelet Agents :

Safety Profile

The safety profile of this compound is consistent with that of clopidogrel itself:

- Common Adverse Effects : Include bleeding complications, gastrointestinal disturbances, and hypersensitivity reactions.

- Toxicology Studies : Indicate low toxicity levels; LD50 values for camphorsulfonic acid suggest a favorable safety margin for therapeutic use .

Stability and Formulation

This compound exhibits excellent stability under various conditions:

| Property | This compound |

|---|---|

| Hygroscopicity | Non-hygroscopic |

| Heat Stability | Stable at elevated temperatures |

| Solubility | High solubility |

This stability allows for diverse formulations including tablets, capsules, and injectable forms .

Properties

CAS No. |

120202-68-8 |

|---|---|

Molecular Formula |

C26H32ClNO6S2 |

Molecular Weight |

554.1 g/mol |

IUPAC Name |

[(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate |

InChI |

InChI=1S/C16H16ClNO2S.C10H16O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,7,9,15H,6,8,10H2,1H3;7H,3-6H2,1-2H3,(H,12,13,14)/t;7?,10-/m.0/s1 |

InChI Key |

XEENARPWPCQXST-UAHUKZOTSA-N |

SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 |

Isomeric SMILES |

CC1(C2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C.COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 |

Key on ui other cas no. |

120202-68-8 |

Pictograms |

Corrosive; Environmental Hazard |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.